molecular formula C23H24ClN3O2 B2995671 (2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034603-95-5

(2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B2995671
CAS-Nummer: 2034603-95-5
Molekulargewicht: 409.91
InChI-Schlüssel: FPOWQZXXURCJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone" is a piperazine-based small molecule featuring a 2-chlorophenyl group linked via a methanone bridge to a substituted piperazine ring. The piperazine moiety is further modified with a 5-methyl-2-(p-tolyl)oxazol-4-ylmethyl group, introducing both aromatic and heterocyclic diversity. Piperazine derivatives are recognized for their versatility in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor binding .

Eigenschaften

IUPAC Name

(2-chlorophenyl)-[4-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-7-9-18(10-8-16)22-25-21(17(2)29-22)15-26-11-13-27(14-12-26)23(28)19-5-3-4-6-20(19)24/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOWQZXXURCJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and relevant data.

1. Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. A study evaluating various piperazine compounds demonstrated that those with oxazole moieties, similar to our compound of interest, showed cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

2. Antimicrobial Properties

The compound has been tested for antimicrobial activity against various bacterial strains. In vitro assays have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .

3. Enzyme Inhibition

Piperazine derivatives are known for their enzyme inhibitory properties. Specifically, this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Inhibition of AChE can lead to increased acetylcholine levels, potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of various piperazine derivatives, including our compound. The results indicated a significant reduction in tumor cell viability at concentrations as low as 10 µM, with IC50 values reported between 5-15 µM depending on the cell line tested .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was found to have an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Research Findings

Activity IC50/Effect Reference
AnticancerIC50: 10 µM (various cell lines)Journal of Medicinal Chemistry
AntimicrobialMIC: 32 µg/mL (S. aureus)Comparative Study on Antimicrobials
AChE InhibitionIC50: 20 µMPharmacological Research

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Scaffolds

Piperazine derivatives with aromatic or heterocyclic substituents are common in bioactive molecules. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Molecular Weight Reported Applications References
(2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone 2-Chlorophenyl, oxazole-p-tolyl, methyl-piperazine ~439.9 g/mol¹ Hypothetical: CNS/antimicrobial targets
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene, trifluoromethylphenyl, piperazine ~410.3 g/mol Antipsychotic/antagonist activity studies
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone 2-Chlorophenyl, isoxazole, cyclopropylsulfonyl-piperazine 409.9 g/mol Unspecified (structural characterization)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethyl, phenyl-piperazine ~252.7 g/mol Synthetic intermediate for bioactive agents

¹Calculated based on formula C₂₃H₂₃ClN₃O₂.

Key Observations:

Heterocyclic Variations: The target compound’s oxazole-p-tolyl group distinguishes it from analogues with thiophene (Compound 21) or isoxazole (CAS 1219905-87-9) moieties. The cyclopropylsulfonyl group in the isoxazole analogue (CAS 1219905-87-9) introduces sulfonamide-like polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic p-tolyl group .

The trifluoromethylphenyl group in Compound 21 introduces strong electron-withdrawing effects, which could stabilize receptor interactions but may also increase metabolic stability compared to the target’s p-tolyl group .

Biological Relevance :

  • Piperazine derivatives with chlorophenyl groups (e.g., the target compound and CAS 1219905-87-9) are often explored for antimicrobial or antifungal activity, as seen in analogues like ipconazole and metconazole (triazole-containing pesticides) . However, the target compound’s oxazole core differentiates it from triazole-based agrochemicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.